5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine
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Overview
Description
5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine is a complex organic compound that belongs to the class of oxazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine typically involves the formation of the oxazole ring through cyclization reactions. One common method includes the reaction of ethanolamine with aryl nitriles using a ruthenium(II) catalyst under neat conditions . Another approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in ionic liquids, allowing the preparation of disubstituted oxazoles in high yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the palladium-catalyzed direct arylation of oxazoles, which is preferred in polar solvents for high regioselectivity . The use of quaternary ammonium hydroxide ion exchange resin as a catalyst for the reaction of TosMIC with aromatic aldehydes is another efficient method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or sulfonyl chlorides in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted oxazoles and biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a candidate for drug synthesis, particularly in antitubercular medicinal chemistry.
Industry: Utilized in the preparation of biphenyl scaffolds for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and biphenyl structure contribute to its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes, leading to antimicrobial or therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazole: A heterocyclic compound with a similar oxazole ring structure, known for its antimicrobial properties.
2,2’-Dimethoxybiphenyl: A biphenyl derivative used in the synthesis of complex organic molecules.
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine is unique due to its combination of a biphenyl structure with an oxazole ring, providing distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
5-[2-methoxy-5-(2-methoxyphenyl)phenyl]-1,3-oxazol-2-amine |
InChI |
InChI=1S/C17H16N2O3/c1-20-14-6-4-3-5-12(14)11-7-8-15(21-2)13(9-11)16-10-19-17(18)22-16/h3-10H,1-2H3,(H2,18,19) |
InChI Key |
DRQWDGPZZHMQEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2OC)C3=CN=C(O3)N |
Origin of Product |
United States |
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